(S)-Lercanidipine: A Deep Dive into its Mechanism of Action on L-type Calcium Channels
(S)-Lercanidipine: A Deep Dive into its Mechanism of Action on L-type Calcium Channels
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of (S)-Lercanidipine, the more active enantiomer of the third-generation dihydropyridine (B1217469) calcium channel blocker, Lercanidipine (B1674757). It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into its molecular interactions, quantitative data on its activity, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action
(S)-Lercanidipine exerts its therapeutic effects, primarily the lowering of blood pressure, by acting as a potent and selective antagonist of L-type voltage-gated calcium channels (VGCCs). These channels, particularly the Cav1.2 subtype, are crucial for the regulation of calcium influx into vascular smooth muscle cells. By inhibiting this influx, (S)-Lercanidipine leads to vasodilation and a subsequent reduction in peripheral vascular resistance.
The high lipophilicity of Lercanidipine allows it to readily partition into the lipid bilayer of cell membranes, from where it can access its binding site on the L-type calcium channel. This characteristic is believed to contribute to its slow onset and long duration of action. The S-enantiomer of Lercanidipine is known to be more effective than the R-enantiomer.
(S)-Lercanidipine's interaction with the L-type calcium channel is voltage-dependent, meaning its blocking efficacy is enhanced when the cell membrane is depolarized. This is a characteristic feature of dihydropyridine calcium channel blockers. While its primary target is the L-type calcium channel, studies have also shown that Lercanidipine can inhibit T-type calcium channels, which may contribute to some of its ancillary therapeutic benefits, such as renal protection.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of (S)-Lercanidipine on L-type calcium channels.
| Parameter | Value | Cell Type/Tissue | Reference |
| IC50 (Vasorelaxation) | 0.5 nM | Human Arteria Mammaria | [1] |
| IC50 (Negative Inotropy) | 127 nM | Human Right Atrial Trabeculae | [1] |
| IC50 (Cav1.2b - vascular splice variant) | 1.8 x 10-8 M (18 nM) | CHO cells | [2] |
| IC50 (Cav1.2a - cardiac splice variant) | 3.3 x 10-8 M (33 nM) | CHO cells | [2] |
Table 1: IC50 Values of Lercanidipine and (S)-Lercanidipine
| Channel Type | Concentration of (S)-Lercanidipine | % Blockade | Cell Type | Reference |
| L-type Calcium Channel (ICa,L) | 1 µM | < 20% (from holding potential of -90 mV) | Guinea-pig ventricular myocytes | [3][4][5] |
| T-type Calcium Channel (ICa,T) | 1 µM | Noticeable blockade | Guinea-pig ventricular myocytes | [3][4][5] |
| L-type Calcium Channel (ICa,L) | 1 µM | ~50% (from a more positive holding potential of -50 to -30 mV) | Guinea-pig ventricular myocytes | [3][5][6] |
Table 2: Percentage Blockade of Calcium Channels by (S)-Lercanidipine
Experimental Protocols
Electrophysiological Studies (Patch-Clamp)
Objective: To characterize the inhibitory effect of (S)-Lercanidipine on L-type calcium channel currents.
Methodology:
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Cell Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the cardiac (Cav1.2a) or vascular (Cav1.2b) splice variant of the L-type calcium channel α1 subunit are cultured under standard conditions.[2] For studies on native channels, ventricular myocytes can be isolated from guinea pigs.[3][4][5]
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Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier.
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External Solution (in mM): NaCl 135, CsCl 5.4, CaCl2 2, MgCl2 1, HEPES 10; adjusted to pH 7.4 with NaOH.
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Internal Solution (in mM): CsCl 130, EGTA 10, Mg-ATP 5, HEPES 10; adjusted to pH 7.2 with CsOH.
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Voltage Protocol:
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Drug Application: (S)-Lercanidipine is dissolved in a suitable solvent (e.g., DMSO) and then diluted to the desired final concentrations in the external solution. The solution is applied to the cells via a perfusion system.
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Data Analysis: The peak inward ICa,L is measured before and after the application of (S)-Lercanidipine. The percentage of block is calculated, and concentration-response curves are generated to determine the IC50 value.
Radioligand Binding Assay
Objective: To determine the binding affinity and competitive nature of (S)-Lercanidipine to the dihydropyridine binding site on the L-type calcium channel.
Methodology:
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Membrane Preparation:
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Tissue (e.g., rat brain cortex or heart ventricles) or cells expressing L-type calcium channels are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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The homogenate is centrifuged at low speed to remove nuclei and debris.
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The supernatant is then centrifuged at high speed to pellet the membranes.
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The membrane pellet is washed and resuspended in the binding buffer.
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Binding Assay:
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Radioligand: A radiolabeled dihydropyridine antagonist, such as [3H]-PN200-110, is used.
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Incubation: A fixed concentration of the radioligand is incubated with the membrane preparation in the absence (total binding) or presence of increasing concentrations of unlabeled (S)-Lercanidipine (competitive binding). A high concentration of an unlabeled dihydropyridine (e.g., nifedipine) is used to determine non-specific binding.
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Incubation Conditions: The incubation is typically carried out at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium.
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Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.
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Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
Visualizations
Caption: (S)-Lercanidipine blocks L-type calcium channels, inhibiting Ca2+ influx and causing vasodilation.
References
- 1. Increased vascular selectivity and prolonged pharmacological efficacy of the L-type Ca2+ channel antagonist lercanidipine in human cardiovascular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of vasoselectivity of the 1,4-dihydropyridine lercanidipine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. europeanreview.org [europeanreview.org]
- 4. researchgate.net [researchgate.net]
- 5. Lercanidipine and T-type calcium current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological in vitro studies of the new 1,4-dihydropyridine calcium antagonist lercanidipine - PubMed [pubmed.ncbi.nlm.nih.gov]
